N-(4-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S2/c21-14-3-1-13(2-4-14)10-23-18(26)9-17-11-28-20(25-17)29-12-19(27)24-16-7-5-15(22)6-8-16/h1-8,11H,9-10,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTPBDZQCIFOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula, which includes elements such as chlorine (Cl), fluorine (F), sulfur (S), and nitrogen (N). Its structure features a thiazole moiety, which is often associated with various biological activities. The presence of halogenated phenyl groups enhances lipophilicity, facilitating cellular penetration.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl-2-chloroacetamides found that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
Comparative Antimicrobial Efficacy
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorobenzyl)-2-acetamide | Effective | Less effective | Moderate |
| N-(4-fluorophenyl)-2-acetamide | Highly effective | Moderately effective | Effective |
The presence of halogen substituents, such as chlorine and fluorine, has been linked to enhanced antimicrobial activity due to increased lipophilicity, allowing better membrane penetration .
Antitumor Activity
The thiazole ring in the compound has been associated with antitumor properties. Similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a related study indicated that thiazole derivatives could induce apoptosis and cell cycle arrest in cancer cells . The compound's potential as an isoform-selective histone deacetylase (HDAC) inhibitor suggests that it may play a role in cancer therapeutics .
Case Study: Antitumor Efficacy
In a xenograft model study, compounds structurally similar to this compound demonstrated tumor growth inhibition rates comparable to established chemotherapeutics . The mechanism of action was attributed to the induction of apoptosis and modulation of cell cycle phases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. These studies indicate that:
- Thiazole Moiety : Essential for cytotoxic activity.
- Halogen Substituents : Enhance lipophilicity and membrane permeability.
- Amino Group Positioning : Influences the interaction with biological targets.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The biological and physicochemical properties of thiazole acetamides are highly dependent on substituent variations. Key analogues include:
Key Observations :
- Substituent Impact on Activity: The 4-chlorophenyl group in acetamide derivatives demonstrates superior antitumor activity (47% MGI) compared to the 4-fluorophenyl analogue (7% MGI) in quinazolinone-thioacetamide hybrids .
- Benzyl vs.
- Heterocyclic Modifications : Thiazole cores fused with benzothiazole (e.g., 4-fluorobenzo[d]thiazol-2-yl ) introduce planar aromatic systems that could influence DNA intercalation or enzyme binding.
Thiazole vs. Thiadiazole Derivatives
Thiadiazole-based acetamides (e.g., 1,3,4-thiadiazol-2-yl derivatives in ) exhibit distinct properties compared to thiazole analogues:
Key Observations :
- Thermal Stability : Thiadiazole derivatives generally exhibit higher melting points (132–170°C) than thiazole analogues, suggesting greater crystallinity .
- Synthetic Yield : Benzylthio-substituted thiadiazoles (e.g., 5h, 88% yield) are synthesized more efficiently than chlorobenzyl-thiazole derivatives, possibly due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
